2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate
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Overview
Description
2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is an organic compound with the molecular formula C15H12O5. It is known for its unique chemical structure, which includes both a phenyl group and a dihydroxybenzoate moiety. This compound is utilized in various scientific research fields due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-oxo-2-phenylethanol. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is employed in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s phenyl group and dihydroxybenzoate moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl benzoate
- 2-Oxo-2-phenylethyl 3,4-dihydroxybenzoate
- 2-Oxo-2-phenylethyl 2,5-dihydroxybenzoate
Uniqueness
2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is unique due to the specific positioning of the hydroxyl groups on the benzoate moiety. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
phenacyl 2,4-dihydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-11-6-7-12(13(17)8-11)15(19)20-9-14(18)10-4-2-1-3-5-10/h1-8,16-17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTSVARJHGXVLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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